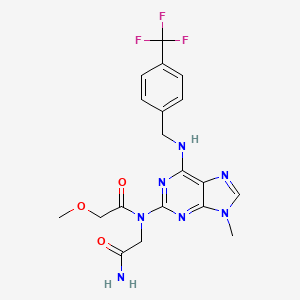

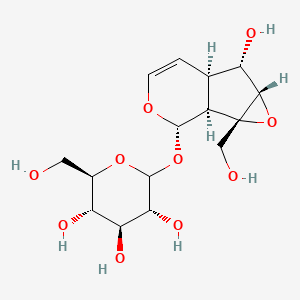

![molecular formula C10H10N2O4 B1668685 N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide CAS No. 174664-65-4](/img/structure/B1668685.png)

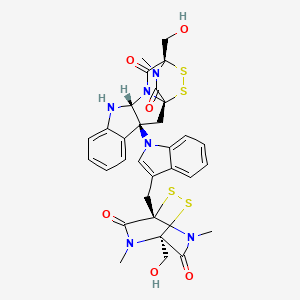

N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide

Overview

Description

Histone deacetylase (HDAC) inhibitors hyperacetylate histones and increase transcriptional activity in selected genes. Importantly, HDAC inhibitors induce apoptosis in some cancer cells and show promise in the treatment of certain forms of cancer. CBHA is a potent HDAC inhibitor, exhibiting ID50 values of 0.01 and 0.07 μM in vitro for HDAC1 and HDAC3, respectively. CBHA also induces apoptosis in nine different neuroblastoma cell lines in culture (0.5-4.0 μM)2 and completely suppresses neuroblastoma tumor growth in SCID mice at 200 mg/kg. The efficacy of CBHA for suppressing tumor growth in mice is enhanced by the addition of retinoic acid.

CBHA is a histone deacetylase (HDAC) inhibitor which potently induces transformed cell growth arrest and terminal differentiation.

Scientific Research Applications

Antibacterial and Antifungal Properties

N-Hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide and its derivatives have been explored for their antibacterial and antifungal properties. Studies have shown that certain derivatives of this compound exhibit significant antibacterial activities against a range of bacteria including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus (Mobinikhaledi et al., 2006). Additionally, other research has demonstrated the antifungal activities of benzamide derivatives, offering potential applications in combating fungal infections (Narayana et al., 2004).

Synthesis and Chemical Properties

The compound has been the subject of extensive research focusing on its synthesis and chemical properties. Innovative synthesis methods have been developed, such as copper(II)-mediated cascade oxidative C–C coupling and aromatization for the creation of derivatives (Yu et al., 2012). Research into the electrochemical oxidation of amino-substituted benzamides, including derivatives of N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide, has provided insights into their potential antioxidant activity and the mechanisms behind it (Jovanović et al., 2020).

Enzyme Inhibition and Pharmacological Potential

The compound and its variants have been explored for their pharmacological potential, particularly in enzyme inhibition. For instance, studies have identified its ability to inhibit enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase (Abbasi et al., 2014). Additionally, its role as an inhibitor in biochemical pathways relevant to human health has been a key focus, indicating potential therapeutic applications.

Novel Applications in Chemistry and Biology

This compound has been instrumental in the development of novel chemical processes and the study of biological mechanisms. Research includes the investigation of its use in oxidative coupling reactions for synthesizing polycyclic amides, which are significant in organic chemistry and pharmaceuticals (Song et al., 2010). Additionally, studies have also focused on its role in the selective separation of minerals, demonstrating its utility beyond traditional pharmaceutical applications (Lanqing et al., 2016).

properties

IUPAC Name |

N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKBQNOPCSXWBL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)NO)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Carboxycinnamic acid bishydroxamide | |

CAS RN |

174664-65-4 | |

| Record name | Carboxycinnamic acid bishydroxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174664654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

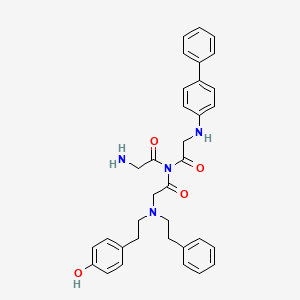

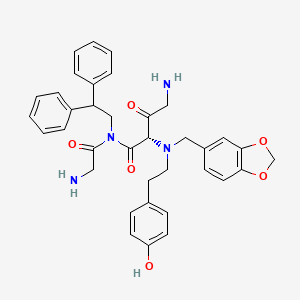

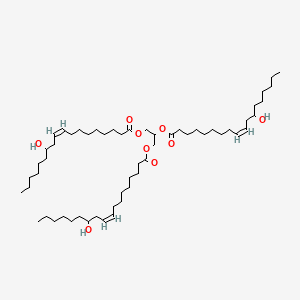

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)

![N-{(1s,2r)-2-Hydroxy-1-[(Hydroxyamino)carbonyl]propyl}-4-{[4-(Morpholin-4-Ylmethyl)phenyl]ethynyl}benzamide](/img/structure/B1668622.png)